
N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide” is a complex organic compound that contains an indoline core, which is a type of heterocycle . The indoline core is substituted with a methyl group at the N2 position and a p-tolyl group at the N1 position. Additionally, it has a dicarboxamide functional group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be planar due to the presence of the indoline core . The indoline core is aromatic in nature, which means it has a cyclic, planar structure with delocalized π-electrons .Chemical Reactions Analysis
Indoline derivatives can undergo a variety of chemical reactions. For example, they can be reduced to form indolines . They can also undergo C-H and N-H bond functionalizations to form a diverse range of N- and C3-alkylated indolines/indoles .Applications De Recherche Scientifique
Conformational Preferences and Structural Analysis
Research has explored the intrinsic conformational preferences of indoline-2-carboxylic acid and its derivatives, highlighting the impact of aromatic groups on restricting conformational space and influencing the cis-trans arrangement of amide bonds. Such studies are crucial for understanding the structural basis of these compounds' reactivity and interactions in different environments, which is essential for designing drugs and functional materials (Warren et al., 2010).
Synthesis and Catalysis
Innovative synthetic approaches have been developed for the synthesis of complex molecules, including tetracyclic indolobenzothiazine derivatives, highlighting the versatility of indoline derivatives in organic synthesis. These methodologies often involve palladium-catalyzed reactions or other catalytic processes that enable the formation of multiple bonds in a single step, showcasing the utility of these compounds in constructing novel chemical entities with potential applications in drug discovery and material science (Ha et al., 2015).
Material Science Applications
Indoline derivatives have been investigated for their applications in material science, particularly in the context of dye-sensitized solar cells. Metal-free organic dyes based on indoline structures have demonstrated high efficiencies, rivaling those of traditional metal-based dyes. This research opens up new avenues for the development of cost-effective and environmentally friendly materials for solar energy conversion (Horiuchi et al., 2004).
Biological Activity and Drug Discovery
Indoline derivatives have been extensively studied for their biological activities, including their role as inhibitors of HIV-1 reverse transcriptase. These compounds offer a promising platform for the development of novel antiviral agents, with studies focusing on optimizing their selectivity and potency against various strains of the virus. The exploration of indoline-2-carboxamide derivatives, in particular, has led to the identification of potent compounds with significant anti-HIV activity (Ragno et al., 2006).
Orientations Futures
Mécanisme D'action
Target of Action
N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide, also known as 2-N-methyl-1-N-(4-methylphenyl)-2,3-dihydroindole-1,2-dicarboxamide, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert these effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.
Propriétés
IUPAC Name |
2-N-methyl-1-N-(4-methylphenyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-7-9-14(10-8-12)20-18(23)21-15-6-4-3-5-13(15)11-16(21)17(22)19-2/h3-10,16H,11H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBZFXWZWTZMII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2C(CC3=CC=CC=C32)C(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2415024.png)
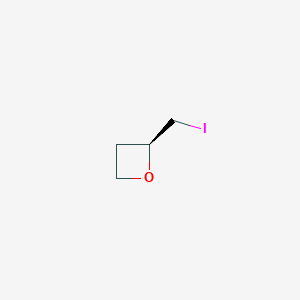
![{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine](/img/structure/B2415027.png)

![4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2415031.png)
![9-(2-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2415033.png)
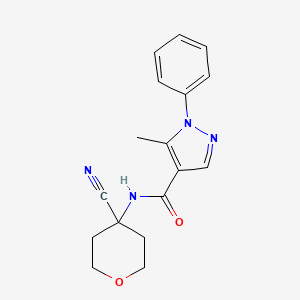
![4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2415035.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2415039.png)
![6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2415041.png)
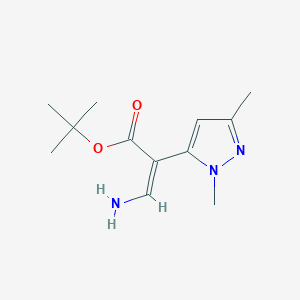
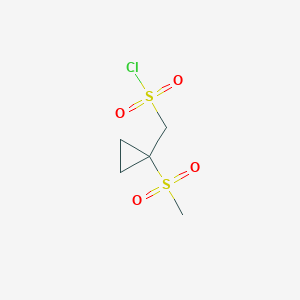
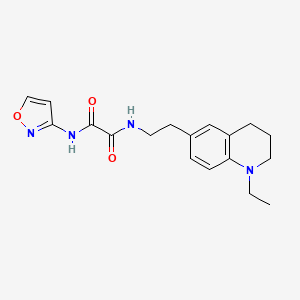
methanone](/img/structure/B2415047.png)